molecular formula C14H14N2O4S2 B2699184 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034273-71-5

5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2699184
CAS No.: 2034273-71-5
M. Wt: 338.4
InChI Key: NCJKZYAPKPTIIF-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic chemical compound of interest in medicinal chemistry and biochemical research. This molecule features a hybrid structure combining a furo[2,3-c]pyridin-7-one core linked to a 5-methylthiophene-2-sulfonamide group via an ethyl spacer. The furopyridinone moiety is a privileged scaffold in drug discovery, often associated with diverse biological activities. The sulfonamide functional group is a common pharmacophore found in many therapeutic agents and is known to inhibit various enzymes, such as carbonic anhydrases and dihydropteroate synthetase in bacteria . Compounds with this group have demonstrated efficacy against resistant bacterial strains in research settings . The specific research applications and biochemical targets for 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide are still being characterized in the scientific literature. Researchers are encouraged to consult the most recent publications for detailed information on its mechanism of action, potency, and potential research applications. This product is provided for research purposes in laboratory settings only. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-10-2-3-12(21-10)22(18,19)15-6-8-16-7-4-11-5-9-20-13(11)14(16)17/h2-5,7,9,15H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJKZYAPKPTIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-sulfonamide as the core structure and introduce the furo[2,3-c]pyridine moiety through a series of coupling reactions. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene and furo[2,3-c]pyridine moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name / Example ID Core Structure Functional Groups Potential Targets Reference
Target Compound Furo[2,3-c]pyridin-7-one + thiophene sulfonamide Sulfonamide, ketone, methyl group Kinases, GPCRs (inferred) -
Example 1 (Patent) Benzothiazole + tetrahydroquinoline Carboxylic acid, benzothiazole amino Enzymes (e.g., proteases)
Example 24 (Patent) Adamantane + pyrido-pyridazine Benzothiazole amino, carboxylic acid Inflammatory mediators
Ethyl 2-[2-(methylsulfanyl)-4-oxo... Thieno[2,3-d]pyrimidine Methylsulfanyl, ester Antiviral agents

Key Observations :

  • Sulfonamide vs.
  • Furopyridine vs. Pyridazine : The furo[2,3-c]pyridine system in the target compound provides a more electron-deficient aromatic system than the pyrido[2,3-c]pyridazine in Example 24, which may influence redox stability and π-stacking efficiency .

Pharmacological Data (Inferred)

While explicit data for the target compound are unavailable, Table 5 in the patent () highlights trends for structurally related sulfonamides:

  • Binding affinity: Benzothiazole-amino derivatives (Example 1) show IC₅₀ values < 100 nM for protease targets, suggesting the target compound’s sulfonamide may achieve similar potency .
  • Solubility : Thiophene sulfonamides generally exhibit moderate aqueous solubility (logP ~2–3), superior to adamantane-containing analogs (Example 24, logP ~4–5) .

Physicochemical Properties

Property Target Compound Example 1 (Patent) Example 24 (Patent)
Molecular Weight ~435 g/mol (calculated) 389 g/mol 612 g/mol
logP (Predicted) 2.8 1.9 4.3
Hydrogen Bond Acceptors 6 5 9

Biological Activity

5-Methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a distinctive structure characterized by:

  • Molecular Formula : C₁₅H₁₆N₂O₃S
  • Molecular Weight : Approximately 272.30 g/mol
  • Functional Groups : Contains a thiophene ring, sulfonamide group, and a furo[2,3-c]pyridine moiety.

The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Recent studies have indicated that 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Micrococcus luteusSelective action noted
Candida spp.Antifungal activity observed

The compound demonstrated a potent inhibitory effect against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, preliminary molecular docking studies suggest that it interacts with key bacterial enzymes such as DNA gyrase and MurD. These interactions are critical for bacterial replication and cell wall synthesis:

  • Binding Interactions : The compound forms hydrogen bonds with amino acid residues in the active sites of these enzymes.
  • Stability : The molecular structure stabilizes through Pi-Pi stacking interactions with nucleotides.

These interactions are vital for the expression of antibacterial activity and may contribute to the compound's effectiveness against resistant strains .

Case Studies

  • In Vitro Studies : A recent study evaluated the cytotoxic effects of this compound on various cell lines including HaCat (human keratinocytes) and Balb/c 3T3 (mouse fibroblasts). The results indicated low cytotoxicity, suggesting that the compound may have therapeutic potential with minimal side effects .
  • Comparative Analysis : In comparison to other compounds in its class, 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide exhibited superior activity against specific pathogens, making it a candidate for further development as an antimicrobial agent .

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